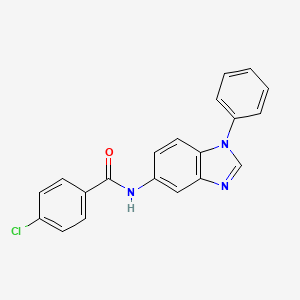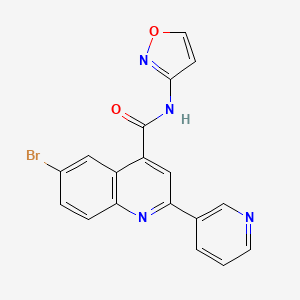
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide
Descripción general
Descripción
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide, also known as CPB, is a chemical compound that belongs to the benzimidazole family. It has been widely studied for its potential use in the treatment of cancer and other diseases. In
Aplicaciones Científicas De Investigación
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, it has been suggested that 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide may also inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has also been found to inhibit the activity of various enzymes, including topoisomerase II and tubulin. In addition, 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has some limitations. It is toxic to normal cells as well as cancer cells, which can make it difficult to use in vivo. In addition, the mechanism of action of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. One area of interest is the development of more potent and selective analogs of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. Understanding how 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide works at the molecular level could help to identify new targets for cancer therapy. Finally, further studies are needed to determine the efficacy of 4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide in vivo and to investigate potential side effects.
Propiedades
IUPAC Name |
4-chloro-N-(1-phenylbenzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-8-6-14(7-9-15)20(25)23-16-10-11-19-18(12-16)22-13-24(19)17-4-2-1-3-5-17/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARKPITVOIEGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-phenyl-1H-benzimidazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4794581.png)


![8-chloro-7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4794602.png)
![methyl [5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4794609.png)
![2-{[5-(1-amino-2-methylbutyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone hydrochloride](/img/structure/B4794620.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4794628.png)

![N-1,3-benzothiazol-2-yl-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4794631.png)
![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4794633.png)
![dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate](/img/structure/B4794644.png)

![N'-bicyclo[2.2.1]hept-2-ylidene-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B4794658.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)